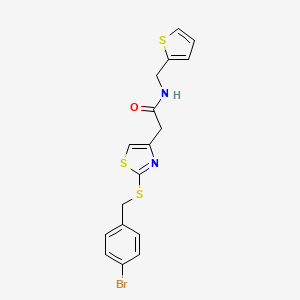

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2OS3/c18-13-5-3-12(4-6-13)10-23-17-20-14(11-24-17)8-16(21)19-9-15-2-1-7-22-15/h1-7,11H,8-10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHRVAPSBFHESM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with a thiol group.

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

Final Coupling: The final step involves coupling the thiazole and thiophene intermediates through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.

Reduction: Reduction reactions can occur at the carbonyl group in the acetamide moiety.

Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction can yield alcohols or amines.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the thiazole and thiophene rings can participate in π-π stacking interactions. The acetamide moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Key Findings from Comparative Studies

Dual halogenation (e.g., Compound 27 in ) shows mixed results, with reduced solubility offsetting activity gains .

Thiazole vs. Thiadiazole/Thiophene Cores :

- Thiazole-based compounds (target, ) exhibit higher antibacterial activity than thiadiazole derivatives (), likely due to better π-stacking with biological targets .

- Thiophene-containing acetamides (e.g., ) show antimycobacterial activity, suggesting the thiophen-2-ylmethyl group in the target compound may confer similar advantages .

Substituent Effects on Acetamide: Bulky substituents (e.g., phenoxyphenyl in Compound 24) reduce membrane permeability, whereas smaller groups (e.g., thiophen-2-ylmethyl in the target) balance hydrophobicity and bioavailability .

Synthetic Purity and Activity :

- High-purity compounds (>95%, ) correlate with reliable activity data, emphasizing the importance of synthesis protocols .

Biological Activity

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique structural framework that may contribute to its pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 405.33 g/mol. The compound consists of a thiazole ring, a thiophenyl group, and a bromobenzyl moiety, which may influence its interaction with biological targets.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study conducted using the CCK-8 assay evaluated the cytotoxic effects of various thiazole compounds against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The results showed that certain derivatives displayed IC50 values in the micromolar range, indicating potent anticancer activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 12.5 |

| This compound | MCF-7 | 15.3 |

| This compound | PC-3 | 10.8 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies demonstrated effectiveness against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The mechanism of action for thiazole derivatives often involves the inhibition of key enzymes or disruption of cellular processes in target organisms. For instance, it is hypothesized that the thiazole ring may interact with DNA or RNA synthesis pathways, while the thiophenyl group enhances binding affinity to specific receptors or enzymes.

Case Studies

- Cytotoxicity Study : In a recent study published in Bioorganic Chemistry, researchers synthesized a series of thiazole derivatives and tested their cytotoxicity against human cancer cell lines. The study highlighted that compounds similar to this compound exhibited promising results, suggesting further exploration into structure–activity relationships (SARs) .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazole derivatives against multidrug-resistant strains. The results indicated that certain modifications to the thiazole structure could significantly enhance antimicrobial potency, paving the way for new therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving thiazole ring formation and subsequent functionalization. For example, analogous thiazolyl acetamide derivatives are synthesized by reacting 2-aminothiazole intermediates with chloroacetyl chloride in dimethylformamide (DMF) under stirring for 24 hours at room temperature, followed by precipitation and recrystallization . Adjusting solvent polarity (e.g., using DMF for solubility), stoichiometric ratios of reagents, and reaction time can improve yields (21–33% in similar syntheses) . Purification via ethanol washing and recrystallization ensures product purity .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structure?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the thiophene methyl group (δ ~4.5 ppm for N-CH2), bromobenzyl protons (δ ~7.3–7.5 ppm), and thiazole ring carbons (δ ~120–160 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via m/z peaks (e.g., [M]+ and [M+2]+ isotopic patterns due to bromine) .

- Elemental Analysis : Compare calculated vs. observed C, H, N percentages (e.g., deviations <0.5% indicate purity) .

Q. How is the compound initially screened for biological activity in academic research?

- Methodological Answer : In vitro assays are designed to evaluate antimicrobial or anticancer potential. For thiazole derivatives, common protocols include:

- Antiproliferative Assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or SRB assays, comparing IC50 values .

- Antimicrobial Testing : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structural contradictions in spectral data (e.g., NMR shifts) be resolved?

- Methodological Answer : Discrepancies between calculated and observed NMR shifts may arise from conformational flexibility or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling patterns .

- X-ray Crystallography : Obtain single-crystal structures to confirm bond geometries (e.g., thiazole-thioether linkage) .

- Repeat Synthesis : Ensure reproducibility and eliminate side products .

Q. What approaches are used to establish structure-activity relationships (SAR) for thiazole-containing analogs?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogen (Br, Cl), methoxy, or alkyl groups at the 4-bromobenzyl or thiophene positions .

- Biological Profiling : Compare activity trends (e.g., bromine enhances lipophilicity and target binding ).

- Molecular Docking : Model interactions with biological targets (e.g., kinases) using software like AutoDock to rationalize activity differences .

Q. How do researchers address low yields in large-scale syntheses of this compound?

- Methodological Answer :

- Catalyst Screening : Test bases (e.g., triethylamine) or coupling agents (e.g., EDCI) to improve thioether bond formation .

- Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions .

- Flow Chemistry : Continuous synthesis setups enhance mixing and heat transfer for scalability .

Q. What advanced techniques validate the compound’s mechanism of action in therapeutic contexts?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC50 against target enzymes (e.g., topoisomerase II for anticancer activity) .

- Metabolic Stability Studies : Use liver microsomes to assess cytochrome P450 interactions and half-life .

- Transcriptomic Profiling : RNA sequencing of treated cells identifies downstream pathways affected .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between elemental analysis and theoretical calculations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.